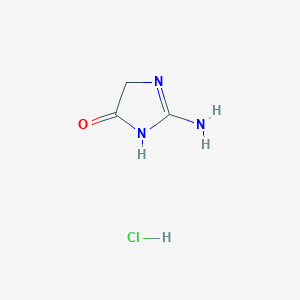

2-Amino-1H-imidazol-5(4H)-one hydrochloride

描述

2-Amino-1H-imidazol-5(4H)-one hydrochloride (CAS No. 18221-88-0) is a heterocyclic compound featuring an imidazole backbone substituted with an amino group at position 2 and a ketone at position 5. Its molecular formula is C₃H₆ClN₃O, with a molecular weight of 135.55 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications. This compound is structurally characterized by a partially saturated imidazole ring (4H configuration), which distinguishes it from fully aromatic imidazole derivatives.

属性

IUPAC Name |

2-amino-1,4-dihydroimidazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.ClH/c4-3-5-1-2(7)6-3;/h1H2,(H3,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKLQWDBDKQVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649390 | |

| Record name | 2-Amino-3,5-dihydro-4H-imidazol-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18221-88-0 | |

| Record name | 2-Amino-3,5-dihydro-4H-imidazol-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5-dihydro-1H-imidazol-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-imidazol-5(4H)-one hydrochloride typically involves the reaction of imidazole derivatives with appropriate reagents. One common method is the cyclization of amino acid derivatives under acidic conditions to form the imidazole ring. The hydrochloride salt is then formed by reacting the imidazole derivative with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process and reduce costs.

化学反应分析

Types of Reactions

2-Amino-1H-imidazol-5(4H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into other imidazole-based structures.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups and properties depending on the reagents and conditions used.

科学研究应用

Biological Applications

The compound has shown significant promise in various biological applications:

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-Amino-1H-imidazol-5(4H)-one hydrochloride exhibit cytotoxic effects against several cancer cell lines. For instance, a study reported that novel synthetic marine sponge alkaloid analogues containing this core structure inhibited tumor growth in vivo, particularly in models of triple-negative breast cancer and human lung adenocarcinoma .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 28 | HL-60 (Leukemia) | 2.91 | Induces apoptosis via mitochondrial depolarization |

| 29 | 4T1 (Breast Cancer) | 3.10 | Cell cycle arrest and apoptosis |

| 30 | A549 (Lung Cancer) | 15.00 | Apoptotic pathway activation |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which can be crucial for developing new therapeutic agents. For example, it has been shown to interact with various biological targets such as kinases and receptors involved in cancer progression .

Case Study 1: Cancer Treatment

A study evaluated the anticancer efficacy of a series of imidazole derivatives, including those based on this compound, against various cancer cell lines. The results highlighted significant cytotoxic effects, particularly in leukemia and breast cancer models, suggesting potential for clinical development .

Case Study 2: Enzyme Interaction

Research focused on the interaction of imidazole derivatives with protein targets revealed that certain compounds could enhance the binding affinity of existing antibiotics against resistant strains of bacteria, showcasing their potential as adjuvants in antibiotic therapy .

作用机制

The mechanism of action of 2-Amino-1H-imidazol-5(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Core Functional Groups and Substituents

- 2-Aminoimidazole hemisulfate (CAS 1450-93-7): Lacks the ketone group at position 5 and instead forms a hemisulfate salt. This structural difference reduces its hydrogen-bonding capacity compared to the target compound .

- 5-(4-Fluorophenyl)-1H-imidazol-2-amine (CAS 60472-16-4) : Contains a fluorophenyl substituent at position 5, increasing lipophilicity (LogP ~2.5 estimated) versus the target compound’s polar ketone group .

- Ethyl 4-amino-1H-imidazole-5-carboxylate (CAS 21190-16-9): Substitutes the ketone with an ester group, altering hydrolysis kinetics and metabolic stability .

Salt Forms

- 2-Amino-1H-imidazol-5(4H)-one hydrochloride is stabilized by an ionic hydrochloride bond, whereas 2-Aminoimidazole sulfate (CAS 36946-29-9) utilizes sulfate counterions, which may affect crystallinity and solubility profiles .

Physical and Chemical Properties

Key Observations :

- The target compound’s hydrochloride salt improves aqueous solubility compared to non-ionic analogs like 4,5-diphenyl-1H-imidazol-2-amine .

- Halogenated derivatives (e.g., bromo, iodo) exhibit higher melting points (>200°C) due to increased molecular rigidity and halogen bonding .

生物活性

2-Amino-1H-imidazol-5(4H)-one hydrochloride is an organic compound belonging to the class of aminoimidazole derivatives. Its unique structure, characterized by an imidazole ring and an amino group, contributes to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₃H₆ClN₃O

- Molecular Weight : Approximately 135.55 g/mol

- Solubility : Enhanced water solubility due to the hydrochloride form, facilitating biological applications.

Synthesis

The synthesis of this compound typically involves:

- Condensation of Amidines : Reacting amidines with carbonyl compounds.

- Cyclization : Formation of the imidazole ring under controlled conditions.

This process can yield various derivatives, allowing for exploration of structure-activity relationships (SAR) in biological contexts.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further development in antimicrobial therapies.

2. Anticancer Activity

Preliminary research suggests potential anticancer properties. Compounds with similar imidazole structures have shown cytotoxic effects against different cancer cell lines, including:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

In vitro studies have demonstrated that derivatives of imidazole can inhibit tumor cell proliferation, suggesting that this compound could possess similar effects .

3. Enzyme Inhibition

The compound may interact with various enzymes and receptors, potentially inhibiting their activity. For instance, it has been studied for its ability to disrupt HIV integrase interactions, which is crucial for viral replication .

The mechanism by which this compound exerts its biological effects primarily involves:

- Proton Transfer Reactions : These reactions facilitate interactions with biological targets.

- Electrophilic and Nucleophilic Pathways : Depending on the reaction conditions, the compound can participate in various biochemical pathways leading to its observed activities.

Case Studies and Research Findings

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound holds promise as a lead compound in drug discovery efforts targeting:

- Antimicrobial Agents

- Anticancer Drugs

- Viral Inhibitors

The ongoing exploration of its derivatives could lead to the development of novel therapeutic agents that leverage its unique structural features and biological properties .

常见问题

Basic: What are the standard synthetic routes for 2-Amino-1H-imidazol-5(4H)-one hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of amidines with ketones. A base-promoted approach under transition-metal-free conditions is effective for forming the imidazolone core, with yields influenced by reaction time, temperature, and stoichiometry of reagents . For example, using aqueous NaOH (2 equiv.) at 80°C for 12 hours achieves optimal cyclization. Solvent-free conditions with GO@Fe(ClO4)3 nanocatalysts can further enhance efficiency and reduce environmental impact . Key optimization parameters include pH control (8–10) and avoiding excess acid to prevent hydrochloride salt degradation.

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer:

- NMR : ¹H and ¹³C NMR are critical for confirming the imidazolone ring structure. Look for characteristic signals: δ 7.8–8.2 ppm (C=NH) and δ 4.5–5.5 ppm (CH2 in the 4,5-dihydro moiety) .

- Mass Spectrometry : HRMS (ESI+) should confirm the molecular ion [M+H]⁺.

- IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the carbonyl group.

If inconsistencies arise (e.g., unexpected splitting in NMR), verify sample purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and rule out tautomeric interconversion by conducting variable-temperature NMR .

Advanced: How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure determination?

Methodological Answer:

For X-ray diffraction:

- Twinning : Use SHELXL (SHELX-2018) with the TWIN command to refine twinned data. Adjust HKLF 5 format for twin law identification .

- Disorder : Apply PART and SUMP instructions in SHELXL to model disordered regions. Restrain thermal parameters (ISOR) to stabilize refinement.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding via Olex2’s interaction maps .

Advanced: What mechanistic insights explain the regioselectivity of substituents in imidazolone derivatives?

Methodological Answer:

Regioselectivity is governed by electronic and steric effects. For example, in the reaction of amidines with α,β-unsaturated ketones:

- Electron-withdrawing groups on the ketone favor nucleophilic attack at the β-position.

- Steric hindrance from bulky substituents directs cyclization to the less hindered nitrogen.

DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity. Experimental validation via kinetic studies (e.g., monitoring by in-situ IR) is recommended .

Basic: How should storage conditions be tailored to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles.

- Light Sensitivity : Use amber vials to block UV-induced ring-opening reactions.

- Purity Monitoring : Conduct quarterly HPLC analyses (C18 column, 0.1% TFA in H2O/MeCN, 1.0 mL/min) to detect hydrolysis products .

Advanced: What strategies mitigate low yields in solvent-free synthesis?

Methodological Answer:

- Catalyst Optimization : Use GO@Fe(ClO4)3 (5 mol%) at 100°C to enhance reaction kinetics. Recover the catalyst via centrifugation (10,000 rpm, 15 min) for reuse .

- Microwave Assistance : Apply 300 W irradiation for 10 minutes to reduce reaction time from hours to minutes.

- Additive Screening : Introduce 1 equiv. of DIPEA to neutralize HCl byproducts, improving cyclization efficiency .

Advanced: How can computational tools predict biological activity or metabolic pathways for imidazolone derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., CYP450 enzymes) to predict metabolic sites.

- ADME Prediction : SwissADME estimates bioavailability (%F >30% for oral drugs) and blood-brain barrier penetration.

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio/Bkms_metabolic) propose feasible synthetic routes for novel derivatives .

Basic: What chromatographic methods are optimal for purification, and how can co-elution issues be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。